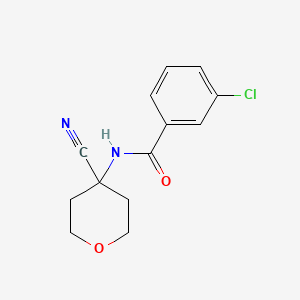
3-Chloro-N-(4-cyanooxan-4-YL)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamides are a significant class of amide compounds. They are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
The synthesis of benzamides involves the reaction of carboxylic acids and amines at high temperatures . This reaction is usually incompatible with most functionalized molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical methods. For benzamides, these properties can be analyzed using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
A novel series of derivatives, structurally related to 3-Chloro-N-(4-cyanooxan-4-yl)benzamide, were synthesized and evaluated for their anti-tubercular activity. These compounds, created using ultrasound-assisted synthesis, demonstrated promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting an IC50 value of less than 1 µg/mL. Additionally, the synthesized compounds were tested for cytotoxicity and found to be non-cytotoxic to the human cancer cell line HeLa, indicating their safety. Molecular docking studies suggested that certain derivatives are highly active, attributing to their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).
Melanoma Cytotoxicity
Research on benzamide derivatives, including those structurally related to 3-Chloro-N-(4-cyanooxan-4-yl)benzamide, has shown potential in targeting melanotic melanoma. These compounds have been explored for their cytotoxic effects and as agents for scintigraphic imaging in nuclear medicine. Certain benzamide conjugates displayed enhanced toxicity against melanoma cells compared to standard cytostatics, supporting the concept of targeted drug delivery in melanoma therapy (Wolf et al., 2004).
Colorimetric Sensing of Fluoride Anions
A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their application in colorimetric sensing. One compound exhibited a significant color change in response to fluoride ions, indicating its utility in naked-eye detection of these anions in solutions. This sensing mechanism, attributed to a deprotonation-enhanced intramolecular charge transfer, underscores the versatility of benzamide derivatives in chemical sensing applications (Younes et al., 2020).
Insecticidal Activity
Another research focus is the insecticidal potential of compounds derived from 3-Chloro-N-(4-cyanooxan-4-yl)benzamide. Studies have demonstrated that certain synthesized derivatives exhibit significant activity against the cotton leaf worm, highlighting the potential for developing new insecticides based on benzamide chemistry (Mohamed et al., 2020).
Zukünftige Richtungen
Benzamides have been identified as a priority area of research in the pharmaceutical industry . They are found in the structures of potential drug compounds and are used widely in various industries . Therefore, the development of new synthetic methods for this type of compounds can be of considerable importance .
Eigenschaften
IUPAC Name |
3-chloro-N-(4-cyanooxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-3-1-2-10(8-11)12(17)16-13(9-15)4-6-18-7-5-13/h1-3,8H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZNNQRPGYZBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-(4-cyanooxan-4-YL)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

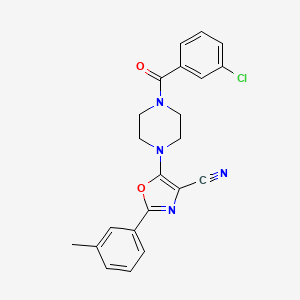
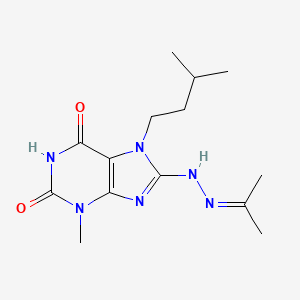
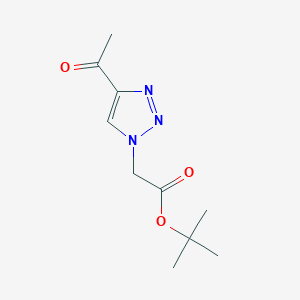


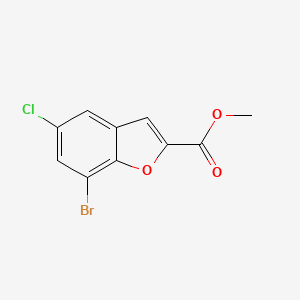
![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)
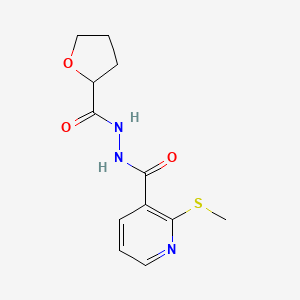
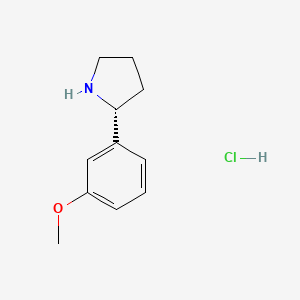
![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)
![N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2694797.png)
![3-[(Naphthalen-2-yloxy)methyl]benzoic acid](/img/structure/B2694800.png)